BIBP 3226, chemically known as 5-Carbamimidamido-2-(2,2-diphenylacetamido)-N-[(4-hydroxyphenyl)methyl]pentanamide, is a selective antagonist of the neuropeptide Y Y1 receptor. This compound plays a significant role in various physiological processes, particularly in the regulation of feeding behavior and energy homeostasis. Neuropeptide Y is widely distributed throughout the body and is involved in several biological functions, including stress response and appetite regulation. BIBP 3226 has garnered attention for its potential applications in medical research, particularly regarding bone regeneration and cancer biology.
BIBP 3226 was first identified as a selective antagonist for the neuropeptide Y Y1 receptor, which is part of a family of neuropeptides involved in numerous physiological responses. The compound has been classified under neuropeptide Y receptor antagonists, specifically targeting the Y1 receptor subtype. Its synthesis and characterization have been documented in various studies, highlighting its significance in pharmacological research.
The synthesis of BIBP 3226 involves several key steps, often utilizing modular approaches to enhance its binding affinity to the neuropeptide Y Y1 receptor. A notable method includes the use of copper(I)-catalyzed azide-alkyne cycloaddition as a crucial step in creating bivalent ligands that link two molecules of BIBP 3226 via different spacers. This method aims to improve the antagonistic activity against the Y1 receptor while maintaining the compound's structural integrity.
The synthesis typically begins with the preparation of intermediates through solid-phase peptide synthesis (SPPS) or solution-phase methods. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry to confirm its molecular weight and structure. The yield and purity of synthesized compounds are critical for their subsequent biological evaluation.
BIBP 3226 has a complex molecular structure characterized by multiple functional groups that contribute to its receptor binding properties.
BIBP 3226 undergoes specific chemical reactions that facilitate its interaction with biological targets. These reactions often involve binding to the neuropeptide Y Y1 receptor, where it inhibits receptor activation by neuropeptide Y.
The binding affinity of BIBP 3226 to the Y1 receptor has been measured using radioligand binding assays, demonstrating nanomolar affinity levels. The compound's effectiveness as an antagonist can be evaluated through functional assays that measure downstream signaling pathways activated by neuropeptide Y.
BIBP 3226 exerts its effects primarily through competitive inhibition at the neuropeptide Y Y1 receptor. By binding to this receptor, BIBP 3226 prevents neuropeptide Y from activating its signaling pathways, which are involved in various physiological responses such as appetite stimulation and stress response.
Research indicates that upon administration of BIBP 3226, there is a significant reduction in neuropeptide Y-mediated effects, such as corticotropin-releasing factor synthesis and release from human placental cells. This suggests that BIBP 3226 effectively blocks the physiological actions mediated by neuropeptide Y through its antagonistic action on the Y1 receptor.
BIBP 3226 has several scientific applications:
The quest to develop non-peptide neuropeptide Y (NPY) receptor antagonists represented a significant challenge in late 20th-century pharmacology. Before BIBP 3226's breakthrough, researchers relied solely on peptide analogs to probe NPY receptor functions, which suffered from poor metabolic stability, limited blood-brain barrier penetration, and lack of receptor subtype selectivity. NPY itself is a 36-amino acid peptide neurotransmitter with potent physiological effects, including regulation of blood pressure, anxiety, appetite, and stress responses. The identification of multiple NPY receptor subtypes (Y1, Y2, Y3, Y4, Y5) created an urgent need for selective pharmacological tools to decipher their individual roles. In 1994, researchers at Boehringer Ingelheim achieved a critical milestone with the discovery and characterization of BIBP 3226 ((R)-N2-(diphenylacetyl)-N-[(4-hydroxyphenyl)methyl]-argininamide), which became the first potent and selective non-peptide Y1 receptor antagonist [5]. This breakthrough demonstrated for the first time that small molecules could effectively target NPY receptors, opening new avenues for therapeutic intervention and physiological investigation. The development of BIBP 3226 fundamentally transformed NPY research by providing a tool to selectively block Y1 receptors in vivo, enabling researchers to dissect the complex physiological roles of NPY signaling with unprecedented precision [1] [4].
BIBP 3226 emerged from a rational drug design strategy focused on mimicking the C-terminal structural elements of NPY, particularly the arginine-tyrosine-amide motif essential for Y1 receptor recognition. The compound features a diphenylacetyl group attached to a modified arginine residue, creating a stereospecific molecule where the R-enantiomer exhibits potent antagonism while its S-enantiomer (BIBP 3435) is pharmacologically inactive [9]. This structural innovation yielded a compound with nanomolar affinity (Ki = 7 nM) for the human Y1 receptor and exceptional selectivity over other NPY receptor subtypes [5]. Mutagenesis studies revealed that BIBP 3226 shares an overlapping but distinct binding site with NPY on the Y1 receptor, interacting with transmembrane residues including Trp²⁸³, Phe²⁸⁶, Asp²⁸⁷, and Asn²⁸³ while avoiding key residues required for NPY binding like Tyr¹⁰⁰, Asp¹⁰⁴, Trp²⁸⁸, and His²⁹⁸ [6]. This unique interaction profile enables competitive antagonism without receptor activation.
Table 1: Pharmacological Profile of BIBP 3226 at NPY Receptors
Receptor Subtype | Affinity (Ki, nM) | Selectivity vs Y1 | Functional Activity |
---|---|---|---|
Y1 (Human) | 1.1-7 | 1-fold | Competitive antagonist |
Y2 (Rat) | >1000 | >900-fold | No activity |
Y4 (Rat) | >1000 | >900-fold | No activity |
Y5 (Rat) | >1000 | >900-fold | No activity |
Y3 (Putative) | >1000 | >900-fold | No activity |
Functionally, BIBP 3226 demonstrated potent antagonism in diverse physiological systems. In porcine models, it dose-dependently inhibited sympathetic vasoconstriction mediated by endogenous NPY with plasma concentrations as low as 59 nM producing significant effects [8]. In rat cardiovascular studies, it specifically blocked NPY-induced potentiation of methoxamine (α1-adrenoceptor agonist) vasoconstriction without affecting baseline vascular tone [10]. This selectivity profile made BIBP 3226 an invaluable research tool for investigating Y1 receptor physiology in the cardiovascular system, where it revealed that NPY primarily modulates vascular tone during sympathetic activation rather than under resting conditions [1]. The structural template of BIBP 3226 subsequently served as the foundation for developing improved Y1 antagonists with enhanced pharmacokinetic properties and receptor selectivity [4] [7].
While initially characterized as a selective Y1 antagonist, subsequent investigations revealed an unexpected pharmacological dimension: BIBP 3226 demonstrates significant affinity for neuropeptide FF (NPFF) receptors, which modulate opioid functions, pain perception, and cardiovascular regulation. Radioligand binding studies showed that BIBP 3226 binds to human NPFF2 receptors with Ki values of 79 nM and to rat NPFF receptors at 108 nM, representing approximately 70-fold lower selectivity compared to its Y1 affinity but still within pharmacologically relevant range [3] [9]. This dual targeting stems from evolutionary and structural parallels between NPY and NPFF systems – both peptides feature C-terminal motifs with arginine and amidated aromatic residues (QRFamide for NPFF, QRYamide for NPY), and their receptors share 30-35% sequence homology [7] [9].
Functionally, BIBP 3226 acts as an antagonist at NPFF receptors. In cellular assays using CHO cells expressing human NPFF2 receptors, BIBP 3226 concentration-dependently antagonized NPFF-mediated inhibition of forskolin-stimulated cAMP accumulation without intrinsic agonist activity [9]. This antagonism translated to in vivo systems where BIBP 3226 effectively blocked NPFF-induced physiological responses. In rodent models, it inhibited NPFF-mediated hypothermia (induced by intracerebroventricular administration), reversed NPFF-mediated anti-opioid effects on nociception, and attenuated NPFF-induced pressor responses in the cardiovascular system [7]. The compound's ability to simultaneously block both Y1 and NPFF receptors created a unique pharmacological profile that influenced the interpretation of earlier studies but also opened new research avenues for investigating crosstalk between these neuropeptide systems.
Table 2: Comparative Binding Affinity of BIBP 3226 at NPY and NPFF Receptors
Receptor Type | Species | Ki Value (nM) | Assay System |
---|---|---|---|
NPY Y1 | Human | 1.1-7.0 | Radioligand binding ([¹²⁵I]PYY) |
NPY Y2 | Rat | >1000 | Radioligand binding |
NPY Y4 | Rat | >1000 | Radioligand binding |
NPY Y5 | Rat | >1000 | Radioligand binding |
NPFF2 | Human | 79 | Radioligand binding ([¹²⁵I]-EYF) |
NPFF | Rat | 108 | Spinal cord membranes |
Table 3: Functional Antagonism of BIBP 3226 in Physiological Assays
System | Agonist Challenge | BIBP 3226 Effect | Significance |
---|---|---|---|
Porcine vasculature | Endogenous NPY (sympathetic stimulation) | Dose-dependent inhibition (IC₅₀ ~100 nM) | Confirmed Y1-mediated vasoconstriction |
Rat cardiovascular | Exogenous NPY + methoxamine | Complete blockade of potentiation | Demonstrated Y1-mediated adrenergic interaction |
Rodent thermoregulation | NPFF/NPVF (i.c.v.) | Reversed hypothermia | Revealed NPFF receptor involvement |
Rodent nociception | NPFF anti-opioid effects | Restored morphine analgesia | Demonstrated NPFF receptor antagonism |
Mouse colon | NPFF contractile response | Concentration-dependent inhibition | Confirmed peripheral NPFF antagonism |
This unanticipated polypharmacology necessitates careful interpretation of in vivo studies using BIBP 3226, particularly in systems where both NPY and NPFF pathways operate. However, this dual activity also positioned BIBP 3226 as a prototype for developing novel ligands targeting both systems, especially for pain modulation where both NPY Y1 and NPFF receptors regulate opioid efficacy [3] [9]. The discovery of its NPFF activity exemplifies how ostensibly selective tool compounds can reveal unexpected biological connections when subjected to comprehensive pharmacological profiling.
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8